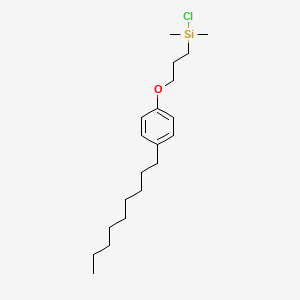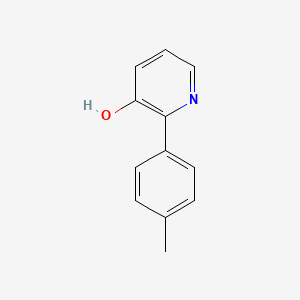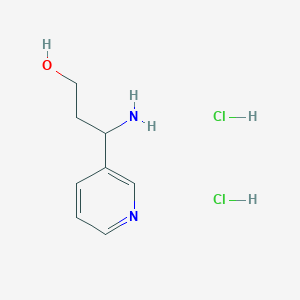![molecular formula C7H16N2O B6353965 (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol CAS No. 867008-77-3](/img/structure/B6353965.png)
(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol
描述
(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol, also known as R-2-AEP, is a chiral, nitrogen-containing compound that has been studied for its potential applications in the field of medicinal chemistry. This compound is of interest due to its relatively simple structure and its potential to act as a chiral scaffold for producing a range of other compounds. R-2-AEP has been studied for its potential use in a variety of different scientific applications, such as drug synthesis, biochemistry, and pharmacology.
科学研究应用
(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol has been studied for its potential use in a variety of scientific research applications. This compound has been studied for its potential use in the synthesis of a variety of different drugs, such as anticonvulsants, antidepressants, and anti-cancer drugs. Additionally, this compound has been studied for its potential use in biochemistry, where it has been used to synthesize a variety of different compounds, such as amino acids, peptides, and proteins. Finally, this compound has been studied for its potential use in pharmacology, where it has been used to study the effects of different drugs on the body.
作用机制
(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol is a chiral compound, meaning that it can exist in two different forms, known as enantiomers. These two forms of the compound can have different effects on the body, depending on the type of drug that is being synthesized. For example, if the drug is an antidepressant, one enantiomer may act as an agonist, while the other may act as an antagonist. Additionally, due to its relatively simple structure, (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol can act as a chiral scaffold for the synthesis of a variety of different compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol are largely dependent on the type of drug that is being synthesized. For example, if the drug is an antidepressant, it may act as an agonist or antagonist at certain serotonin receptors. Additionally, this compound may have a variety of different effects on the body, depending on the type of drug that is being synthesized.
实验室实验的优点和局限性
(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol has several advantages for use in laboratory experiments. This compound is relatively simple to synthesize, and it can be used as a chiral scaffold for the synthesis of a variety of different compounds. Additionally, this compound is relatively stable, making it suitable for use in a variety of different experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not very soluble in water, making it difficult to use in certain experiments. Additionally, this compound has a relatively low melting point, meaning that it can be difficult to work with in certain experiments.
未来方向
There are a variety of potential future directions for the use of (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol in scientific research. This compound could be used to synthesize a variety of different drugs, such as anticonvulsants, antidepressants, and anti-cancer drugs. Additionally, this compound could be used to study the effects of different drugs on the body, as well as to study the effects of different compounds on biochemical and physiological processes. Finally, this compound could be used to synthesize a variety of different compounds, such as amino acids, peptides, and proteins.
属性
IUPAC Name |
[(2R)-1-(2-aminoethyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(9)6-10/h7,10H,1-6,8H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCWMSYGCHUCQE-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CCN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

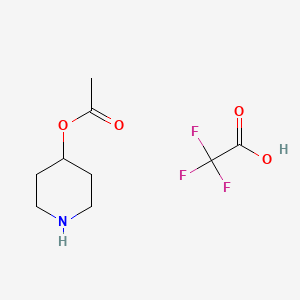



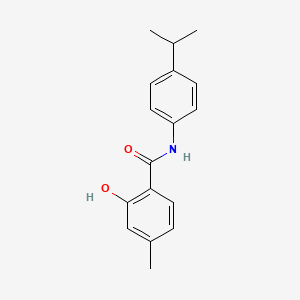
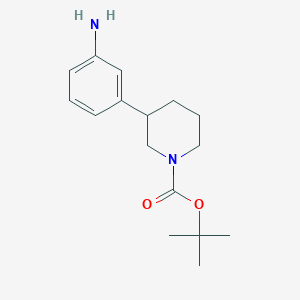
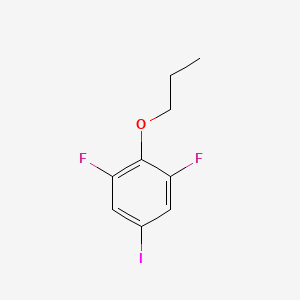

![Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B6353952.png)

